molecular formula C16H11NO2 B076211 2-Cyano-3,3-diphenylacrylic acid CAS No. 10380-41-3

2-Cyano-3,3-diphenylacrylic acid

Cat. No. B076211
CAS RN: 10380-41-3
M. Wt: 249.26 g/mol
InChI Key: VSXIZXFGQGKZQG-UHFFFAOYSA-N
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Description

2-Cyano-3,3-diphenylacrylic acid (CDA) belongs to the class of α,β-unsaturated carboxylic acids . It is a primary metabolite of Octocrylene, an organic sunscreen that functions by absorbing UVB radiation and short UVA wavelengths, commonly utilized in cosmetics for sun protection .


Synthesis Analysis

Within the human body, Octocrylene, a non-polar compound, undergoes metabolism to become a water-soluble metabolite 2-cyano-3,3-diphenylacrylic acid, which is excreted through the kidneys . A pilot study in the general population has consistently detected CDAA, and its levels have been linked to recent sunscreen application .


Molecular Structure Analysis

The molecular formula of 2-Cyano-3,3-diphenylacrylic acid is C16H11NO2 . It has an average mass of 249.264 Da and a monoisotopic mass of 249.078979 Da .


Chemical Reactions Analysis

2-Cyano-3,3-diphenylacrylic acid exhibits prolonged systemic availability after dermal exposure which may accumulate in the body . It can be used to study skin-permeable selective cyclooxygenaswe-2 inhibitor composition, and to study hydrophilic components of cosmetic compositions, such as in sunscreen .


Physical And Chemical Properties Analysis

2-Cyano-3,3-diphenylacrylic acid has a density of 1.2±0.1 g/cm3 . Its boiling point is 376.6±30.0 °C at 760 mmHg . The vapor pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 65.9±3.0 kJ/mol . The flash point is 181.5±24.6 °C .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-Cyano-3,3-diphenylacrylic acid:

Metabolomics

2-Cyano-3,3-diphenylacrylic acid (CDA) is utilized in metabolomics to study the metabolic pathways and interactions within biological systems. As a metabolite of Octocrylene, it helps in understanding the metabolic fate of sunscreen agents and their systemic availability after dermal exposure .

Cosmetics and Sunscreen Formulations

CDA is a primary metabolite of Octocrylene, an organic compound used in sunscreens to absorb UVB and short UVA radiation. Its role in cosmetics is crucial for enhancing the efficacy and safety of sunscreen products. Research focuses on its stability, skin permeability, and potential accumulation in the body .

Cancer Research

In cancer research, CDA is studied for its potential as a selective cyclooxygenase-2 (COX-2) inhibitor. COX-2 inhibitors are significant in cancer therapy due to their role in reducing inflammation and tumor growth. CDA’s properties are explored to develop new anti-cancer drugs with fewer side effects .

Pharmaceutical Development

CDA’s chemical structure makes it a valuable compound in pharmaceutical research. It is investigated for its potential therapeutic applications, including anti-inflammatory and analgesic properties. Its ability to inhibit specific enzymes and pathways is of particular interest in drug development .

Analytical Chemistry

In analytical chemistry, CDA is used as a reference standard for the quantification and analysis of related compounds. Its well-defined chemical properties make it suitable for high-performance liquid chromatography (HPLC) and other analytical techniques, ensuring accurate and reliable results .

Environmental Toxicology

Research in environmental toxicology examines the impact of CDA and its parent compound, Octocrylene, on ecosystems. Studies focus on its persistence, bioaccumulation, and potential toxic effects on aquatic life. Understanding these factors is essential for assessing environmental risks and regulatory compliance .

Dermatological Studies

CDA is also significant in dermatological research, particularly in studying skin permeability and the effects of UV filters on skin health. Its role in the metabolism of sunscreen agents provides insights into the long-term safety and efficacy of topical applications .

Chemical Synthesis and Reactions

In organic chemistry, CDA is used as a building block for synthesizing various compounds. Its reactivity and stability make it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Research explores new synthetic routes and applications of CDA in chemical reactions .

Safety and Hazards

CDA exhibits prolonged systemic availability after dermal exposure which may accumulate in the body . It can be used to study skin-permeable selective cyclooxygenaswe-2 inhibitor composition, and to study hydrophilic components of cosmetic compositions, such as in sunscreen .

Future Directions

2-Cyano-3,3-diphenylacrylic acid finds application in metabolomics, cosmetics, and cancer research . Within the human body, Octocrylene, a non-polar compound, undergoes metabolism to become a water-soluble metabolite 2-cyano-3,3-diphenylacrylic acid, which is excreted through the kidneys .

properties

IUPAC Name

2-cyano-3,3-diphenylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2/c17-11-14(16(18)19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXIZXFGQGKZQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C#N)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431611
Record name 2-cyano-3,3-diphenylacrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-3,3-diphenylacrylic acid

CAS RN

10380-41-3
Record name 2-Cyano-3,3-diphenyl-2-propenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010380413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-cyano-3,3-diphenylacrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CYANO-3,3-DIPHENYL-2-PROPENOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJ7EUJ2L2U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To 200 ml. of methanol:water (1:4) solution containing 55 g. (0.2 mole) of ethyl β,β-diphenyl-α-cyanoacrylate (CYASORB N-35, American Cyanamid), 18 g. of 50% NaOH (0.22 mole) is added and the soluton is stirred at about 20° C. overnight. After it is washed with ether, the aqueous solution is neutralized with dilute HCl to precipitate the product. The yield is 48 g., 97%, m.p., 207°-209° C.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Name
Quantity
0.22 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary applications of 2-cyano-3,3-diphenylacrylic acid and its derivatives?

A1: Research indicates that 2-cyano-3,3-diphenylacrylic acid derivatives have shown potential in two main areas:

  • UV absorbers: Esters of 2-cyano-3,3-diphenylacrylic acid, particularly with C6-C18 alkyl or C5-C8 cycloalkyl groups, exhibit strong UV absorption properties. [] These esters are suitable for protecting human skin from harmful UV radiation and preventing color fading in textile materials. []
  • Fungicidal agents: Organotin esters of 2-cyano-3,3-diphenylacrylic acid have demonstrated fungicidal activity. [] This property suggests potential applications in agriculture or material protection.

Q2: What is known about the thermal stability of 2-cyano-3,3-diphenylacrylic acid esters?

A2: Organotin esters of 2-cyano-3,3-diphenylacrylic acid are known to undergo decarboxylation upon heating. [] This thermal decomposition leads to the formation of corresponding organotin olefins. [] While the exact decomposition temperatures are not specified in the provided abstracts, this information highlights the importance of considering thermal stability when utilizing these esters in applications involving elevated temperatures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.